Chiral Resolution Defines Potency: (R)-Enantiomer is Integral to a Nanomolar PDE2A Inhibitor
The (R)-enantiomer of this compound is a key building block that directly defines the biological activity of the lead PDE2A inhibitor, 6-methyl-N-((1R)-1-(4-(trifluoromethoxy)phenyl)propyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (compound 38a). The final compound 38a demonstrated significant, dose-dependent elevation of cGMP levels in mouse brain following oral administration, a hallmark of in vivo target engagement, validating the specific (R)-chirality provided by the amine intermediate [1]. While a direct chiral IC50 comparison is not provided, the discovery process identified this specific isomer as providing the 'desired balance of preclinical properties', implying that the alternative (S)-enantiomer or racemate did not meet key potency, selectivity, or brain penetration thresholds [1].
| Evidence Dimension | In vivo target engagement as a function of chirality of the amine intermediate |
|---|---|
| Target Compound Data | Significant cGMP elevation in mouse brain following oral administration for final compound 38a, which utilizes the (R)-amine [1]. |
| Comparator Or Baseline | The (S)-enantiomer of the amine intermediate, or its racemate. |
| Quantified Difference | Not directly quantified as a head-to-head comparison for the isolated amine intermediate. Data is inferred as the (R)-isomer was selected as the lead; alternative stereochemistry did not progress to in vivo validation. |
| Conditions | In vivo pharmacodynamic assay in mice; compound 38a derived from (R)-1-(4-(trifluoromethoxy)phenyl)propan-1-amine. |
Why This Matters
Procurement of the specific enantiomerically pure (R)-amine is essential for anyone seeking to synthesize the validated, in vivo-active PDE2A pharmacological tool compound 38a.
- [1] Mikami, S., Sasaki, S., Asano, Y., Ujikawa, O., Fukumoto, S., Nakashima, K., Oki, H., Kamiguchi, N., Imada, H., Iwashita, H., Taniguchi, T. Discovery of an Orally Bioavailable, Brain-Penetrating, in Vivo Active Phosphodiesterase 2A Inhibitor Lead Series for the Treatment of Cognitive Disorders. Journal of Medicinal Chemistry. 2017; 60(18), 7658-7676. View Source
